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Compound of Interest

Compound Name: CYP51-IN-2

Cat. No.: B1497879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CYP51-IN-2 is a potent, research-grade inhibitor of the fungal enzyme Lanosterol 14α-

demethylase (CYP51 or Erg11). As a fluconazole analog, it belongs to the azole class of

antifungal agents.[1][2] These agents function by disrupting the biosynthesis of ergosterol, a

critical component of the fungal cell membrane.[3] This disruption leads to the accumulation of

toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of

fungal growth.[3] These application notes provide detailed protocols for the utilization of

CYP51-IN-2 in various in vitro fungal culture experiments, including the determination of

minimum inhibitory concentration (MIC), time-kill kinetics, and the assessment of its impact on

the ergosterol biosynthesis pathway.

Physicochemical Properties and Storage
Proper handling and storage of CYP51-IN-2 are crucial for maintaining its stability and activity.
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Property Value Source

Molecular Formula C₂₁H₂₁BrF₂N [1]

Molecular Weight 463.32 g/mol [1]

Appearance White to off-white solid General chemical properties

Solubility Soluble in DMSO General for azole antifungals

Storage

Store at -20°C for long-term

stability. Stock solutions in

DMSO can be stored at -20°C

for up to 3 months. Avoid

repeated freeze-thaw cycles.

General lab practice

Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of CYP51-IN-2 in DMSO and subsequent

working solutions for use in fungal culture assays.

Materials:

CYP51-IN-2 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Sterile fungal culture medium (e.g., RPMI-1640 with MOPS buffer)

Vortex mixer

Ultrasonic bath (optional)

Protocol:

Stock Solution (10 mM in DMSO):
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To prepare a 10 mM stock solution, dissolve 4.63 mg of CYP51-IN-2 (MW: 463.32 g/mol )

in 1 mL of anhydrous DMSO.

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C

water bath or brief sonication can aid in solubilization.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles and store at -20°C.

Working Solution Preparation:

Thaw a single aliquot of the 10 mM stock solution at room temperature.

Perform serial dilutions of the stock solution in sterile fungal culture medium to achieve the

desired final concentrations for your experiment.

Important: Due to the hydrophobic nature of azole compounds, it is crucial to add the

DMSO stock solution to the culture medium and mix immediately to prevent precipitation.

The final concentration of DMSO in the culture medium should not exceed 1% (v/v) to

avoid solvent-induced toxicity to the fungal cells. A DMSO control should be included in all

experiments.

Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of CYP51-IN-2 that inhibits the visible growth

of a specific fungal strain. This protocol is adapted from the Clinical and Laboratory Standards

Institute (CLSI) guidelines.

Materials:

96-well microtiter plates

CYP51-IN-2 working solutions

Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5 x 10³ to 2.5 x 10³

CFU/mL for yeasts)

RPMI-1640 medium with L-glutamine, buffered with MOPS
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Spectrophotometer or microplate reader

Protocol:

Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of the CYP51-IN-2
working solution in RPMI-1640 medium to achieve a range of concentrations. Include a drug-

free well as a growth control and a medium-only well as a sterility control.

Inoculation: Add the standardized fungal inoculum to each well.

Incubation: Incubate the plates at 35°C for 24-48 hours.

Reading Results: Determine the MIC visually or spectrophotometrically. The MIC is defined

as the lowest concentration of CYP51-IN-2 that causes a significant inhibition of growth (e.g.,

≥50% reduction in turbidity compared to the growth control). A known MIC₈₀ of 62.5 µg/mL

has been reported for Candida albicans and Microsporum gypseum.[1]

Time-Kill Assay
Objective: To assess the rate of fungal killing by CYP51-IN-2 over time.

Materials:

Culture tubes or flasks

CYP51-IN-2 working solutions

Standardized fungal inoculum (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL)

Sabouraud Dextrose Broth (SDB) or other suitable growth medium

Sabouraud Dextrose Agar (SDA) plates for colony counting

Incubator and shaker

Protocol:

Prepare Test Conditions: Set up culture tubes/flasks containing:
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Drug-free medium (growth control)

CYP51-IN-2 at a clinically relevant concentration (e.g., 1x, 2x, or 4x the MIC).

Inoculation: Add the standardized fungal inoculum to each tube/flask.

Incubation and Sampling: Incubate at 35°C with agitation. At predetermined time points (e.g.,

0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

Colony Counting: Perform serial dilutions of the aliquots and plate them on SDA plates.

Incubate the plates until colonies are visible, and then count the number of colony-forming

units (CFU/mL).

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

Ergosterol Biosynthesis Inhibition Assay
Objective: To quantify the reduction in ergosterol content in fungal cells treated with CYP51-IN-
2.

Materials:

Fungal culture

CYP51-IN-2 working solutions

Saponification reagent (e.g., 25% alcoholic potassium hydroxide)

Heptane

Sterile water

Spectrophotometer

Protocol:

Treatment: Inoculate a fungal culture and expose it to various concentrations of CYP51-IN-2
(and a drug-free control) for a defined period (e.g., 16-24 hours).
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Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.

Saponification: Resuspend the cell pellet in the saponification reagent and incubate at 85°C

for 1 hour to extract non-saponifiable lipids.

Ergosterol Extraction: After cooling, add sterile water and heptane to the mixture. Vortex

vigorously to extract the ergosterol into the heptane layer.

Quantification: Transfer the heptane layer to a new tube and measure the absorbance

spectrum between 240 and 300 nm using a spectrophotometer. Ergosterol has a

characteristic four-peaked curve in this range. The amount of ergosterol can be calculated

based on the absorbance values at specific wavelengths.

Data Presentation
Table 1: Reported In Vitro Activity of CYP51-IN-2

Fungal Species MIC₈₀ (µg/mL) Source

Candida albicans 62.5 [1]

Microsporum gypseum 62.5 [1]

Table 2: Example Time-Kill Assay Data (Hypothetical)

Time (hours)
Log₁₀ CFU/mL
(Control)

Log₁₀ CFU/mL
(1x MIC)

Log₁₀ CFU/mL
(2x MIC)

Log₁₀ CFU/mL
(4x MIC)

0 5.0 5.0 5.0 5.0

2 5.3 4.8 4.5 4.0

4 5.8 4.5 4.0 3.2

8 6.5 4.0 3.1 <2.0

12 7.2 3.8 <2.0 <2.0

24 8.0 3.5 <2.0 <2.0
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Table 3: Example Ergosterol Inhibition Data (Hypothetical)

CYP51-IN-2 Conc. (µg/mL) % Ergosterol Inhibition (vs. Control)

0 (Control) 0%

15.6 45%

31.25 70%

62.5 (MIC₈₀) 85%

125 95%

Visualizations
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Caption: Inhibition of the ergosterol biosynthesis pathway by CYP51-IN-2.
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Caption: General experimental workflow for evaluating CYP51-IN-2 in fungal culture.

Safety Precautions
CYP51-IN-2 is for research use only and is not intended for human or veterinary use. Standard

laboratory safety practices should be followed.

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-

resistant gloves when handling the compound.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area or in a chemical fume hood.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Disclaimer
The protocols provided are intended as a guide. Researchers should optimize the experimental

conditions for their specific fungal strains and laboratory settings. The hypothetical data

presented in the tables is for illustrative purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1497879?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/cyp51-in-9.html
https://www.mdpi.com/1420-3049/29/12/2855
https://pmc.ncbi.nlm.nih.gov/articles/PMC2324071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2324071/
https://www.benchchem.com/product/b1497879#how-to-use-cyp51-in-2-in-fungal-culture
https://www.benchchem.com/product/b1497879#how-to-use-cyp51-in-2-in-fungal-culture
https://www.benchchem.com/product/b1497879#how-to-use-cyp51-in-2-in-fungal-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1497879?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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